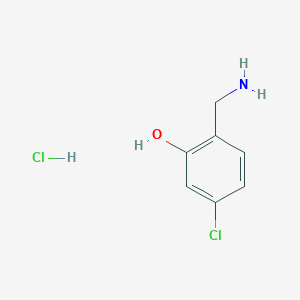

2-(Aminomethyl)-5-chlorophenol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

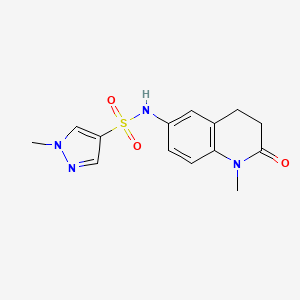

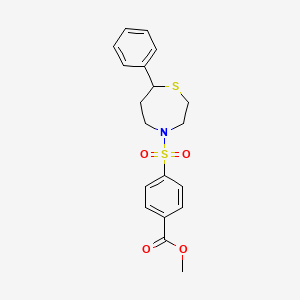

The compound “2-(Aminomethyl)-5-chlorophenol;hydrochloride” likely contains an aminomethyl group and a chlorophenol group. Aminomethyl groups are monovalent functional groups with the formula −CH2−NH2 . Chlorophenols are a type of phenols that have at least one chlorine atom attached to the aromatic ring .

Synthesis Analysis

While specific synthesis methods for “2-(Aminomethyl)-5-chlorophenol;hydrochloride” are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . For similar compounds, such as 2-Picolylamine, it’s used as a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates .Aplicaciones Científicas De Investigación

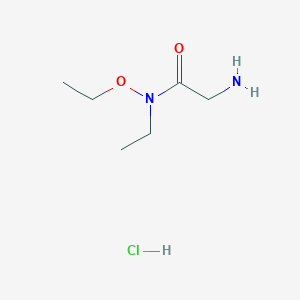

Antidiabetic Agents

Diabetes mellitus is a severe endocrine disease affecting a growing number of people each year. Researchers have investigated the potential of heterocyclic compounds, including morpholine , piperazine , and piperidine , as antidiabetic drugs. Studies suggest that compounds containing these moieties can be effective both in vitro and in vivo for treating diabetes and its consequences .

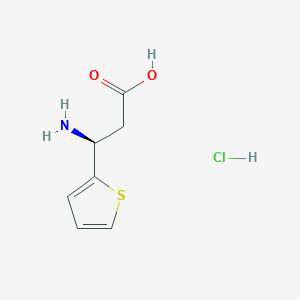

TRPV1 Antagonists

2-(Aminomethyl)-5-chlorophenol hydrochloride: has been studied as a reactant for synthesizing TRPV1 (transient receptor potential vanilloid 1) antagonists. TRPV1 plays a role in pain perception and thermoregulation, making it a potential target for pain management and other therapeutic applications .

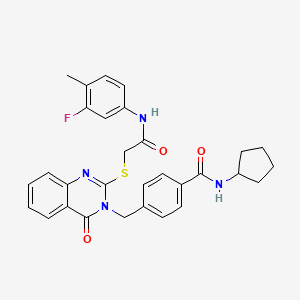

CHK1 Inhibitors

CHK1 (checkpoint kinase 1) inhibitors are explored for their potential in cancer therapy. This compound has been investigated as a precursor for synthesizing CHK1 inhibitors, which could help regulate cell cycle progression and enhance the efficacy of chemotherapy .

p38α MAP Kinase Inhibitors

The p38α MAP kinase pathway is involved in inflammation and stress responses. Researchers have examined the use of 2-(Aminomethyl)-5-chlorophenol hydrochloride derivatives as inhibitors of p38α MAP kinase, aiming to develop anti-inflammatory drugs .

Carbamoylphosphonates

Carbamoylphosphonates are versatile intermediates in organic synthesis. This compound has been employed as a building block for the synthesis of carbamoylphosphonates, which find applications in medicinal chemistry and materials science .

Macrolactams via Carbonylation/Intramolecular Amidation

Macrolactams are cyclic compounds with diverse biological activities. Researchers have utilized 2-(Aminomethyl)-5-chlorophenol hydrochloride in the synthesis of macrolactams through carbonylation and intramolecular amidation reactions. These compounds may have antibiotic, antifungal, or antitumor properties .

Propiedades

IUPAC Name |

2-(aminomethyl)-5-chlorophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c8-6-2-1-5(4-9)7(10)3-6;/h1-3,10H,4,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTFIVKHSZZGJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-5-chlorophenol;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)

![1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2498421.png)

![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)

![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2498424.png)

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2498428.png)

![N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2498432.png)